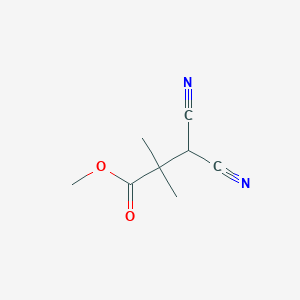
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Overview
Description
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride, commonly known as 2CP-HCl, is an organic compound with a wide range of applications in scientific research. It is a powerful agonist of the 5-HT2A receptor, a serotonin receptor involved in multiple physiological functions. 2CP-HCl is also known to have psychostimulant and hallucinogenic effects, making it an important tool for studying the effects of serotonin on behavior.
Scientific Research Applications
Environmental Impact and Analytical Approaches
Organochlorine Compounds in Aquatic Environments Studies on chlorophenols, which share the chlorinated aromatic characteristic with 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride, highlight moderate toxic effects to aquatic and mammalian life. The persistence and bioaccumulation potential of these compounds depend significantly on environmental conditions and the presence of biodegrading microflora. Such insights underscore the environmental considerations necessary when dealing with chlorinated compounds, including disposal and potential ecological impacts (Krijgsheld & Gen, 1986).
Analysis and Trends in Herbicide Toxicity A scientometric review on the toxicity and mutagenicity of the herbicide 2,4-D, another organochlorine compound, leverages a quantitative method to visualize global research trends and identify gaps in current knowledge. Such analyses can inform future research directions for similar compounds, emphasizing the importance of molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment from Pesticide Production Research on treating wastewater from pesticide production, which includes various toxic pollutants like 2,4-D and its analogs, explores biological processes and activated carbon for effective removal. These findings are crucial for mitigating environmental contamination risks associated with the production and use of chlorinated compounds (Goodwin, Carra, Campo, & Soares, 2018).
Potential Toxicity Mechanisms
Toxicity Evaluation of Thiophene Analogues The examination of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, for potential carcinogenicity, through in vitro assays, underscores the importance of structural analysis and biological activity assessment for chemical compounds, including those with chlorinated phenyl groups. This approach can help predict the toxicity of new or less studied compounds (Ashby, Styles, Anderson, & Paton, 1978).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.ClH/c17-14-7-6-13(10-15(14)18)16(11-19)20-9-8-12-4-2-1-3-5-12;/h1-7,10,16,20H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRQAQOAYVOCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride | |
CAS RN |
1440535-58-9 | |
| Record name | Benzeneacetonitrile, 3,4-dichloro-α-[(2-phenylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)


![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)




